L-Tyrosine methyl ester hydrochloride
CAS No.: 3417-91-2
VCID: VC21537211
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Tyrosine methyl ester hydrochloride is a derivative of the amino acid tyrosine, specifically modified to form a methyl ester and then converted into its hydrochloride salt. This compound is used as an amino acid synthetic reagent and is relevant in various biochemical and pharmaceutical applications. Chemical Identifiers
Applications and UsesThis compound is primarily used as a reagent in amino acid synthesis. It serves as a precursor or intermediate in the synthesis of various peptides and proteins, which are crucial in pharmaceutical and biochemical research. Additionally, its derivatives are explored for their potential biological activities. Synthesis and PreparationThe synthesis of L-Tyrosine methyl ester hydrochloride typically involves the esterification of L-tyrosine followed by conversion into its hydrochloride salt. This process requires careful control of reaction conditions to ensure high purity and yield. Research FindingsResearch on L-Tyrosine methyl ester hydrochloride and its derivatives often focuses on their potential as prodrugs or intermediates in drug synthesis. Prodrugs are inactive compounds that undergo metabolic conversion in the body to release the active drug, enhancing bioavailability or reducing side effects . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3417-91-2 | ||||||||||||
Product Name | L-Tyrosine methyl ester hydrochloride | ||||||||||||
Molecular Formula | C10H14ClNO3 | ||||||||||||
Molecular Weight | 231.67 g/mol | ||||||||||||
IUPAC Name | [(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride | ||||||||||||
Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | ||||||||||||
Standard InChIKey | VXYFARNRGZWHTJ-FVGYRXGTSA-N | ||||||||||||
Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)O)[NH3+].[Cl-] | ||||||||||||
SMILES | COC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-] | ||||||||||||
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-] | ||||||||||||
Synonyms | L-Tyrosinemethylesterhydrochloride;3417-91-2;H-Tyr-OMe.HCl;MethylL-tyrosinatehydrochloride;H-Tyr-OmeHCl;Tyrosinemethylesterhydrochloride;(S)-Methyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride;METHYLL-TYROSINATEHCL;ST50307167;L-Tyrosine,methylester,hydrochloride;H-Tyr-OMe?HCl;PubChem10889;L-Tyrosine,methylester,hydrochloride(1:1);TyrosineMethyl-EsterHCl;AC1L2S1I;KSC222K9R;methyltyrosinatehydrochloride;SCHEMBL919401;UNII-W42M0MI271;850489_ALDRICH;Jsp006209;CHEMBL1221906;CTK1C2598;MolPort-003-939-274;VXYFARNRGZWHTJ-FVGYRXGTSA-N | ||||||||||||
PubChem Compound | 76956 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume